An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
Abstract: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic compound, recognized for its role as a crucial intermediate in the synthesis of quinolone antibiotics[1]. Its molecular architecture, featuring a chlorinated quinoline core with hydroxyl and carboxylic acid functionalities, dictates its physicochemical behavior, which in turn governs its reactivity, solubility, and bioavailability. This guide provides a comprehensive examination of the structural and physicochemical properties of this compound, offering both theoretical predictions and comparative data from analogous structures. Detailed methodologies for its synthesis and the experimental determination of its core properties are presented to support researchers, scientists, and drug development professionals in its application.
Introduction and Molecular Overview
8-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS No. 35966-16-6) belongs to the quinoline carboxylic acid class of compounds[2]. The strategic placement of the chloro group at the C8 position, the hydroxyl group at C4, and the carboxylic acid at C3 creates a molecule with distinct electronic and steric characteristics. These features are fundamental to its utility as a building block in medicinal chemistry, particularly in the development of fluoroquinolone antimicrobials where the quinoline scaffold is essential for antibacterial activity[1].
The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form. For this molecule, the keto-enol tautomerism is a critical consideration, influencing its hydrogen bonding capabilities, aromaticity, and interaction with biological targets. The IUPAC name, reflecting the predominant tautomer, is 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Core Physicochemical Properties
A quantitative understanding of the physicochemical properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is paramount for its effective use in synthesis and drug design. The following table summarizes key identifiers and both predicted and experimentally-derived (for analogous compounds) properties.
| Property | Value / Prediction | Source / Comment |
| Molecular Formula | C₁₀H₆ClNO₃ | Chemdiv[2], PubChemLite[3] |
| Molecular Weight | 223.61 g/mol | Chemdiv[2] |
| CAS Number | 35966-16-6 | Chemdiv[2] |
| Appearance | Expected to be a solid | Based on analogous compounds |
| Melting Point | > 250 °C (Predicted) | No direct experimental data found. The analogous 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid melts at 250 °C with decomposition. High melting points are characteristic of this class due to strong intermolecular hydrogen bonding. |
| pKa | Predicted ~4-5 (Carboxylic Acid), ~9-10 (Phenolic Hydroxyl) | No direct experimental data found. Values are estimated based on general pKa values for aromatic carboxylic acids and phenols[4]. |
| LogP (Octanol/Water Partition Coefficient) | XlogP = 2.5 (Predicted) | PubChemLite[3]. This value indicates moderate lipophilicity. |
| Water Solubility | Low; pH-dependent | No direct experimental data found. As a carboxylic acid, solubility is expected to be low in acidic media and increase significantly in neutral to alkaline conditions due to salt formation[5]. |
Synthesis and Purification Workflow
The synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid can be achieved via the Gould-Jacobs reaction, followed by ester hydrolysis. A common and effective route involves the cyclization of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by hydrolysis of the resulting ester.
Logical Workflow for Synthesis
Caption: Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.
Materials:
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2-Chloroaniline
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Diethyl ethoxymethylenemalonate (EMME)
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Diphenyl ether
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl), concentrated
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Ethanol
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Deionized water
Procedure:
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Step 1: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
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In a round-bottom flask equipped with a reflux condenser and a distillation head, combine equimolar amounts of 2-chloroaniline and diethyl ethoxymethylenemalonate.
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Heat the mixture to 120-130°C. Ethanol will begin to distill off. Continue heating for 1-2 hours until the theoretical amount of ethanol is collected.
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Expert Insight: This initial condensation forms the intermediate diethyl ((2-chloroanilino)methylene)malonate. Ensuring the removal of ethanol drives the reaction to completion.
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Add the crude intermediate to a high-boiling solvent like diphenyl ether, preheated to ~250°C.
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Maintain the temperature for 30-60 minutes to effect thermal cyclization[6]. The product will precipitate upon cooling.
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Cool the mixture to room temperature, add hexane to dilute the diphenyl ether, and collect the solid product by vacuum filtration. Wash the solid with hexane to remove residual solvent.
-
-
Step 2: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.
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Suspend the crude ethyl ester from Step 1 in a 10% aqueous sodium hydroxide solution.
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Heat the mixture to reflux for 2-4 hours until the solid has completely dissolved, indicating the completion of saponification.
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Trustworthiness: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
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Cool the resulting solution in an ice bath and acidify slowly with concentrated HCl until the pH is approximately 2-3.
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A precipitate of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid will form.
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Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
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Experimental Determination of Physicochemical Properties
Accurate determination of physicochemical properties is essential for quality control and formulation development.
Workflow for Physicochemical Property Determination
Caption: Experimental workflow for property characterization.
Protocol 1: Melting Point Determination (Capillary Method)
Principle: The melting point is a key indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range.
Procedure:
-
Ensure the synthesized product is completely dry.
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Finely powder a small amount of the sample.
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Pack the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the apparatus rapidly to about 20°C below the expected melting point (based on analogs, start heating slowly from ~230°C).
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Then, decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For compounds that decompose, the temperature of decomposition should be noted.
Protocol 2: pKa Determination (Potentiometric Titration)
Principle: The pKa is the pH at which a functional group is 50% ionized. For a compound with both an acidic (carboxylic acid) and a weakly acidic (enol) proton, titration with a strong base will reveal the inflection points corresponding to each pKa value.
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., water/DMSO) if aqueous solubility is low.
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
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Record the pH after each addition of the titrant.
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Plot the pH versus the volume of NaOH added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve). The first midpoint will correspond to the carboxylic acid pKa, and the second to the hydroxyl/enol pKa.
Protocol 3: Solubility and LogP Determination (Shake-Flask Method)
Principle: This method directly measures the partitioning of a compound between two immiscible phases (water and n-octanol) at equilibrium. It is the gold standard for determining LogP. Aqueous solubility can be determined from the concentration in the aqueous phase.
Procedure:
-
Prepare a saturated solution of the compound in both pH 7.4 phosphate buffer and n-octanol.
-
Add a known amount of the compound to a flask containing a known volume of pH 7.4 buffer.
-
Add an equal volume of n-octanol.
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Seal the flask and shake it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
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Centrifuge the flask to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
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Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
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Solubility: The concentration in the aqueous phase represents the water solubility at that pH.
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LogP Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Conclusion
8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry. This guide has detailed its core physicochemical properties, providing a blend of predicted data and insights from structurally related molecules. The provided protocols for synthesis and experimental characterization offer a robust framework for researchers. A thorough understanding of these properties is the foundation for the rational design of novel therapeutics and the optimization of synthetic routes.
References
-
R&D Chemicals. (n.d.). 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid. Retrieved January 4, 2026, from [Link]
-
MySkinRecipes. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved January 4, 2026, from [Link]
- Genc, N., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-748.
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved January 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232489, Quinoline-5-carboxylic acid. Retrieved January 4, 2026, from [Link]
- Leboho, T. C., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 60(16), 7079–7094.
- Al-Ghorbani, M., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(3), 224-232.
-
The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735364, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved January 4, 2026, from [Link]
-
PubChemLite. (n.d.). 8-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3). Retrieved January 4, 2026, from [Link]
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 4, 2026, from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved January 4, 2026, from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 4, 2026, from [Link]
Sources
- 1. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid [myskinrecipes.com]
- 2. Compound 8-chloro-4-hydroxyquinoline-3-carboxylic acid - Chemdiv [chemdiv.com]
- 3. PubChemLite - 8-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
